6beta-Hydroxy-21-oic Triamcinolone Acetonide
Overview
Description
6beta-Hydroxy-21-oic Triamcinolone Acetonide is a synthetic corticosteroid with potent anti-inflammatory properties. It is a derivative of triamcinolone acetonide, modified to enhance its pharmacological effects. This compound is primarily used in research settings to study its effects on various biological systems and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Hydroxy-21-oic Triamcinolone Acetonide involves multiple steps, starting from triamcinolone acetonide. The key steps include hydroxylation at the 6th position and oxidation at the 21st position. The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired modifications.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in optimizing the yield and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
6beta-Hydroxy-21-oic Triamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of triamcinolone acetonide, each with distinct pharmacological properties.
Scientific Research Applications
6beta-Hydroxy-21-oic Triamcinolone Acetonide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of corticosteroids.
Biology: Studied for its effects on cellular processes, including inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and autoimmune disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 6beta-Hydroxy-21-oic Triamcinolone Acetonide involves binding to glucocorticoid receptors in the cytoplasm. This binding triggers a cascade of molecular events, leading to the modulation of gene expression and suppression of inflammatory mediators. The compound’s effects are mediated through various signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of anti-inflammatory genes.
Comparison with Similar Compounds
6beta-Hydroxy-21-oic Triamcinolone Acetonide is compared with other corticosteroids such as:
Triamcinolone acetonide: The parent compound with similar anti-inflammatory properties but different pharmacokinetics.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Prednisolone: A commonly used corticosteroid with a broader range of applications.
The uniqueness of this compound lies in its specific modifications, which enhance its pharmacological effects and reduce potential side effects.
Properties
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO8/c1-20(2)32-17-9-12-13-8-15(27)14-7-11(26)5-6-21(14,3)23(13,25)16(28)10-22(12,4)24(17,33-20)18(29)19(30)31/h5-7,12-13,15-17,27-28H,8-10H2,1-4H3,(H,30,31)/t12-,13-,15+,16-,17+,21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSSHJZTNNYCED-ZKNYGLMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)C[C@H](C5=CC(=O)C=C[C@@]53C)O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652616 | |
Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS,12R)-4b-Fluoro-5,12-dihydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68263-02-5 | |
Record name | 6-Hydroxy-21-oic triamcinolone acetonide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068263025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS,12R)-4b-Fluoro-5,12-dihydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXY-21-OIC TRIAMCINOLONE ACETONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74ZKZ2GJ82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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